molecular formula C25H21N5 B11204463 7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11204463
M. Wt: 391.5 g/mol
InChI Key: ZSBLTRAVNLUDRM-UHFFFAOYSA-N
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Description

7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups that contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents . The reaction conditions often include heating with sodium methoxide (MeONa) in butanol (BuOH) to selectively form the desired pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the pyrrolo[2,3-d]pyrimidine core .

Scientific Research Applications

7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H21N5

Molecular Weight

391.5 g/mol

IUPAC Name

7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H21N5/c1-18-7-5-11-21(13-18)30-16-22(20-9-3-2-4-10-20)23-24(28-17-29-25(23)30)27-15-19-8-6-12-26-14-19/h2-14,16-17H,15H2,1H3,(H,27,28,29)

InChI Key

ZSBLTRAVNLUDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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